Potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate, commonly referred to as potassium oxonate (Oxo), is a compound that has garnered attention in the field of medicinal chemistry due to its role in modulating the effects of certain pharmaceuticals. This analysis aims to delve into the mechanism of action of potassium oxonate and its applications across various fields, with a particular focus on its interaction with 5-fluorouracil (5-FU) and its potential in pharmaceutical compound removal.
Potassium oxonate is a key component of S-1, an anticancer drug formulation designed to enhance the selective toxicity of 5-FU, a widely used chemotherapeutic agent. The mechanism by which Oxo modulates the effects of 5-FU involves the reduction of gastrointestinal toxicity, which is a significant side effect of 5-FU treatment. A study investigating the impact of Oxo on 5-FU-induced myelotoxicity utilized murine and human granulocyte/macrophage colony forming assays (mCFU-GM, hCFU-GM). The study found that Oxo could prevent growth suppression caused by 5-FU in the mCFU-GM assay, particularly at concentrations greater than 1 microM, where it almost completely prevented suppression by 1 microM 5-FU. However, in the hCFU-GM assay, Oxo only slightly prevented 5-FU suppression and did not exhibit a dose-response relationship. This discrepancy may be attributed to Oxo's spontaneous decomposition during the longer culture period and its toxicity to human cells. Despite these differences, the study concluded that Oxo has the potential to reduce 5-FU-induced myelotoxicity in humans, considering pharmacokinetic data1.
In addition to its role in cancer therapy, potassium oxonate has been applied in environmental chemistry for the removal of pharmaceutical compounds from aqueous solutions. A study explored the use of potassium monopersulfate, a related compound, to oxidize various pharmaceutical model compounds, including antipyrine, acetaminophen, doxycycline, ketorolac, and caffeine. The study demonstrated that monopersulfate could effectively remove these compounds with varying half-lives, depending on the pH and presence of catalysts like Co(II). For instance, antipyrine, doxycycline, and ketorolac were removed with half-lives below 35, 15, and 110 minutes, respectively, after the injection of a 0.12 M Oxone solution. The oxidation process was significantly enhanced by the addition of Co(II), especially at higher pH levels. The study provided second-order rate constants for the uncatalyzed oxidation of these compounds and proposed a detailed reaction mechanism for the Oxone/Co(II)/Pharmaceuticals system. The regeneration of Co(II) was identified as a crucial stage in the mechanism, with rate constants ranging from 0.35 to 25 M^-1 s^-1, depending on the capacity of Co(III) complexes to be reduced back to Co(II)2.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6